(+)-Deoxyhalofebrifugine Dihydrobromide
Description
(+)-Deoxyhalofebrifugine Dihydrobromide (CAS: 1819989-16-6) is a brominated and deoxygenated derivative of febrifugine, a natural alkaloid with historical use in antimalarial research. Its molecular formula is C₁₆H₁₉Br₃ClN₃O₂, with a molecular weight of 561 g/mol. Provided by BIOFOUNT as a research-grade compound (95% purity), it is utilized in preclinical studies, particularly in parasitology and medicinal chemistry .
Properties
Molecular Formula |
C₁₆H₁₉Br₃ClN₃O₂ |
|---|---|
Molecular Weight |
560.51 |
Synonyms |
(S)-7-Bromo-6-chloro-3-(2-oxo-3-(piperidin-2-yl)propyl)quinazolin-4(3H)-one Dihydrobromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Enantiomeric Comparison: (+)- vs. (-)-Deoxyhalofebrifugine Dihydrobromide
The (-)-enantiomer of Deoxyhalofebrifugine Dihydrobromide represents a stereochemical counterpart to the (+)-form. While both share identical molecular formulas and weights, their spatial configurations likely lead to divergent biological activities. For example:
- Structural Difference : The enantiomers differ in the arrangement of substituents around chiral centers, affecting receptor binding and metabolic stability.
- Biological Activity : In febrifugine derivatives, the (+)-enantiomer typically exhibits superior antimalarial efficacy compared to the (-)-form, a trend hypothesized to extend to their deoxyhalogenated analogs .
Table 1: Enantiomeric Comparison
| Property | (+)-Deoxyhalofebrifugine Dihydrobromide | (-)-Deoxyhalofebrifugine Dihydrobromide |
|---|---|---|
| CAS Number | 1819989-16-6 | Not specified |
| Molecular Formula | C₁₆H₁₉Br₃ClN₃O₂ | Likely identical |
| Purity | 95% | Unknown |
| Therapeutic Focus | Antimalarial research | Research use |
Comparison with 2-Deoxystreptamine Dihydrobromide
2-Deoxystreptamine Dihydrobromide (CAS unspecified) is a dihydrobromide salt of 2-deoxystreptamine, a core structure in aminoglycoside antibiotics. Key differences include:
- Structural Features: 2-Deoxystreptamine has a simpler cyclohexane backbone with amino and hydroxyl groups, contrasting with the complex halogenated quinazolinone scaffold of (+)-Deoxyhalofebrifugine.
- Application : While (+)-Deoxyhalofebrifugine targets malaria, 2-Deoxystreptamine derivatives are used in antibiotics like neomycin and gentamicin .
Table 2: Functional Comparison with 2-Deoxystreptamine Dihydrobromide
| Property | This compound | 2-Deoxystreptamine Dihydrobromide |
|---|---|---|
| Molecular Class | Halogenated quinazolinone | Aminoglycoside component |
| Primary Use | Antimalarial research | Antibiotic synthesis |
| Salt Form Rationale | Enhances solubility/stability | Facilitates crystallinity |
Broader Context: Dihydrobromide Salts in Drug Development
Dihydrobromide salts are frequently employed to improve physicochemical properties:
- Solubility : Bromide counterions enhance aqueous solubility, critical for in vitro assays.
- Stability : Salt forms often exhibit better thermal and hydrolytic stability than free bases. For instance, both (+)-Deoxyhalofebrifugine and 2-Deoxystreptamine utilize dihydrobromide salts to optimize handling and efficacy, though their applications diverge significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
